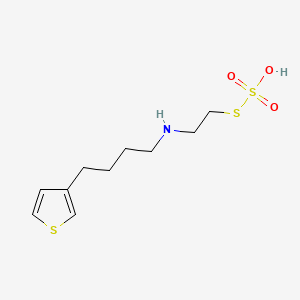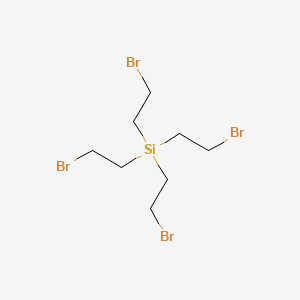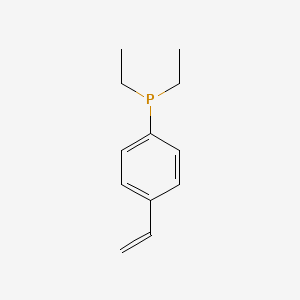
(4-Ethenylphenyl)(diethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethenylphenyl)(diethyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a 4-ethenylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)(diethyl)phosphane typically involves the reaction of 4-ethenylphenyl halides with diethylphosphane under controlled conditions. One common method is the use of Grignard reagents, where the 4-ethenylphenyl halide reacts with a Grignard reagent to form the corresponding organomagnesium compound, which then reacts with diethylphosphane to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenyl)(diethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives .
Scientific Research Applications
(4-Ethenylphenyl)(diethyl)phosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Ethenylphenyl)(diethyl)phosphane involves its interaction with molecular targets through its phosphane group. This interaction can modulate various biochemical pathways, including enzyme activity and signal transduction. The compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism of action in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Ethenylphenyl)(diethyl)phosphane include:
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Diethylphenylphosphine: Another organophosphorus compound with similar properties.
Triethylphosphine: Known for its use in various chemical reactions.
Uniqueness
What sets this compound apart is its unique combination of the 4-ethenylphenyl moiety and the diethylphosphane group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications, such as the synthesis of advanced materials and the development of novel catalytic systems .
Properties
CAS No. |
46186-07-6 |
|---|---|
Molecular Formula |
C12H17P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(4-ethenylphenyl)-diethylphosphane |
InChI |
InChI=1S/C12H17P/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h4,7-10H,1,5-6H2,2-3H3 |
InChI Key |
VYACUJIRPYDRHU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
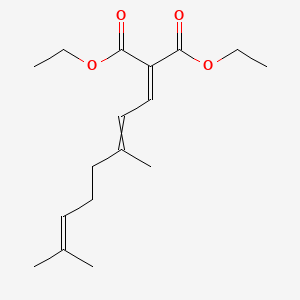
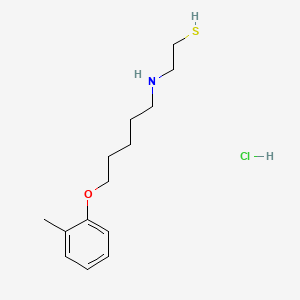


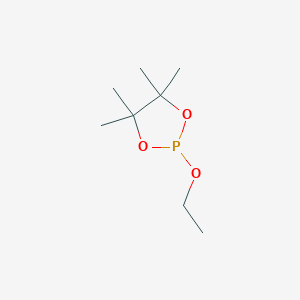
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
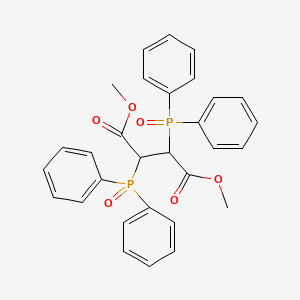
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)


